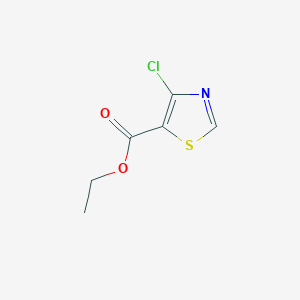

Ethyl 4-chlorothiazole-5-carboxylate

Description

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry

The thiazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds and pharmaceuticals. nih.govresearchgate.net Its aromatic nature and the presence of heteroatoms confer upon it a unique electronic distribution, making it a valuable scaffold in drug design and development.

The ethyl carboxylate group at the 5-position of the thiazole ring significantly influences the molecule's reactivity. This electron-withdrawing group can activate the thiazole ring towards certain reactions and also serves as a key site for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various other functional groups, providing a gateway to a diverse range of derivatives.

Academic Importance of Halogenated Thiazole Esters

The introduction of a halogen atom, such as chlorine, onto the thiazole ring of an ester derivative creates a class of compounds with enhanced synthetic utility. These halogenated thiazole esters are valuable intermediates in organic synthesis.

The chlorine atom on the thiazole ring, as in ethyl 4-chlorothiazole-5-carboxylate, acts as a versatile synthetic handle. cymitquimica.com Its presence allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful tools for the formation of carbon-carbon bonds. This enables the introduction of a wide range of substituents at the 4-position, leading to the synthesis of complex molecular architectures. Furthermore, the chlorine atom can be displaced by various nucleophiles, providing another avenue for functionalization.

The position of the chlorine atom on the thiazole ring has a profound impact on the chemical reactivity and synthetic applications of the molecule. For instance, the reactivity of a chlorine atom at the 2-position is different from that at the 4- or 5-position due to the electronic influence of the adjacent sulfur and nitrogen atoms.

| Isomer | Potential Reactivity and Synthetic Focus |

| Ethyl 2-chlorothiazole-5-carboxylate | The chlorine at the 2-position is often susceptible to nucleophilic substitution. This position is electronically distinct due to its proximity to both the sulfur and nitrogen atoms. |

| This compound | The chlorine at the 4-position is well-suited for cross-coupling reactions and nucleophilic aromatic substitution, offering a route to a wide array of 4-substituted thiazole derivatives. cymitquimica.com |

| Ethyl 5-chlorothiazole-4-carboxylate | The chlorine at the 5-position provides another distinct point for functionalization, with its reactivity influenced by the adjacent sulfur and the carboxylate group at the 4-position. |

The choice of a particular chloro-substituted isomer is therefore a critical strategic decision in the design of a synthetic route, as it dictates the types of reactions that can be employed and the range of accessible target molecules.

Research Landscape of this compound

Specific research focused solely on this compound is not extensively documented in publicly available literature. However, its role as a versatile building block in organic synthesis can be inferred from the broader research on halogenated thiazoles and thiazole-5-carboxylates. It is anticipated that this compound would be a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The classic Hantzsch thiazole synthesis provides a general and widely used method for the formation of the thiazole ring. youtube.com This reaction involves the condensation of an α-haloketone with a thioamide. youtube.com Variations of this method could potentially be adapted for the synthesis of this compound.

Hypothetical Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and a singlet for the proton at the 2-position of the thiazole ring. The chemical shifts would be influenced by the electronic environment of the substituted thiazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the thiazole ring. The carbon bearing the chlorine atom would exhibit a characteristic chemical shift. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1700-1730 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a molecule containing one chlorine atom. |

The reactivity of this compound is expected to be dictated by the interplay of its functional groups. The chlorine atom at the 4-position is a prime site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The ethyl ester at the 5-position can undergo hydrolysis, amidation, and other transformations common to esters. The thiazole ring itself can participate in various reactions, although its reactivity is modulated by the attached substituents.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKUSYRTZMFDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608946 | |

| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444909-55-1 | |

| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Ethyl 4 Chlorothiazole 5 Carboxylate

Nucleophilic Aromatic Substitution Reactions at the 4-Position of the Thiazole (B1198619) Ring

The thiazole ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with a good leaving group like chlorine at the 4-position. This reactivity is the cornerstone for introducing a wide array of functionalities onto the thiazole core.

Displacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom at the 4-position of ethyl 4-chlorothiazole-5-carboxylate can be readily displaced by a variety of nucleophiles. The high reactivity of 4-halogenothiazoles towards nucleophiles like sodium methoxide (B1231860) is attributed to the aromatic nature of the thiazole ring and the presence of the π-bond system. longdom.org This activation facilitates the addition-elimination mechanism characteristic of SNAr reactions.

Common nucleophiles that can effectively displace the chloride include amines, alkoxides, and thiolates. The reaction conditions for these substitutions, such as solvent, temperature, and the use of a base, are crucial for achieving high yields and selectivity.

Formation of C-N, C-O, and C-S Bonds at the 4-Position

The displacement of the chlorine atom provides a straightforward route to the formation of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds at the 4-position of the thiazole ring.

Formation of C-N Bonds: Reaction with primary and secondary amines leads to the corresponding 4-aminothiazole derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated.

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |

| Ammonia (B1221849) | Ethyl 4-aminothiazole-5-carboxylate | Not specified | Not specified |

| Primary Amines (R-NH₂) | Ethyl 4-(alkylamino/arylamino)thiazole-5-carboxylate | Not specified | Not specified |

| Secondary Amines (R₂NH) | Ethyl 4-(dialkylamino)thiazole-5-carboxylate | Not specified | Not specified |

Formation of C-O Bonds: Alkoxides, such as sodium methoxide or ethoxide, react to form 4-alkoxythiazole derivatives. These reactions are generally performed in the corresponding alcohol as the solvent. The high reactivity of 4-halogenothiazoles with sodium methoxide has been noted, suggesting this is a facile transformation. longdom.org

| Nucleophile (Alkoxide) | Product | Reaction Conditions | Yield (%) |

| Sodium Methoxide (NaOMe) | Ethyl 4-methoxythiazole-5-carboxylate | Methanol | High (implied) longdom.org |

| Sodium Ethoxide (NaOEt) | Ethyl 4-ethoxythiazole-5-carboxylate | Ethanol (B145695) | Not specified |

Formation of C-S Bonds: Thiolates, derived from thiols and a base, can be employed to synthesize 4-(alkylthio)- or 4-(arylthio)thiazole derivatives. These reactions are valuable for introducing sulfur-containing moieties.

| Nucleophile (Thiolate) | Product | Reaction Conditions | Yield (%) |

| Sodium Thiophenoxide (NaSPh) | Ethyl 4-(phenylthio)thiazole-5-carboxylate | Not specified | Not specified |

| Sodium Ethanethiolate (NaSEt) | Ethyl 4-(ethylthio)thiazole-5-carboxylate | Not specified | Not specified |

Ester Group Transformations at the 5-Position

The ethyl ester group at the 5-position of the thiazole ring is amenable to a variety of transformations common to carboxylic acid esters. These reactions allow for further modification of the molecule to produce carboxylic acids, amides, and other ester derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The ester can be hydrolyzed to the corresponding 4-chlorothiazole-5-carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt. libretexts.org The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk

| Reaction | Reagents | Product |

| Acid Hydrolysis | H₂O, H⁺ (catalyst) | 4-Chlorothiazole-5-carboxylic acid |

| Base Hydrolysis (Saponification) | 1. NaOH (aq) 2. H₃O⁺ | 4-Chlorothiazole-5-carboxylic acid |

Transesterification Reactions

Transesterification allows for the conversion of the ethyl ester into other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. lookchemmall.com The reaction equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol that is formed. mdpi.com

| Alcohol (R'OH) | Catalyst | Product |

| Methanol | Acid or Base | Mthis compound |

| Isopropanol | Acid or Base | Isopropyl 4-chlorothiazole-5-carboxylate |

| Benzyl (B1604629) alcohol | Acid or Base | Benzyl 4-chlorothiazole-5-carboxylate |

Amidation Reactions of the Ester Moiety

Direct reaction of the ester with ammonia or primary or secondary amines can lead to the formation of the corresponding 4-chlorothiazole-5-carboxamide. This reaction, known as aminolysis, often requires heating and may proceed slowly. To achieve more efficient amidation, the carboxylic acid obtained from hydrolysis is often activated and then reacted with an amine. nih.gov Common activating agents include thionyl chloride to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

| Amine | Method | Product |

| Ammonia (NH₃) | Direct aminolysis or via activated carboxylic acid | 4-Chlorothiazole-5-carboxamide |

| Primary Amine (R-NH₂) | Direct aminolysis or via activated carboxylic acid | N-Alkyl/Aryl-4-chlorothiazole-5-carboxamide |

| Secondary Amine (R₂NH) | Direct aminolysis or via activated carboxylic acid | N,N-Dialkyl-4-chlorothiazole-5-carboxamide |

Electrophilic Aromatic Substitution on the Thiazole Ring (if applicable)

The thiazole ring is a heteroaromatic system, and its reactivity towards electrophilic aromatic substitution (EAS) is influenced by the presence of the sulfur and nitrogen atoms, as well as the substituents on the ring. In an unsubstituted thiazole, the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.com The C2 position is electron-deficient due to the adjacent electron-withdrawing nitrogen atom, while the C4 position is considered nearly neutral. pharmaguideline.com

In the case of this compound, the thiazole ring is substituted with two electron-withdrawing groups: a chloro group at the 4-position and an ethyl carboxylate group at the 5-position. Both of these groups significantly deactivate the aromatic ring towards electrophilic attack. The chloro group is deactivating but typically directs incoming electrophiles to the ortho and para positions. The ethyl carboxylate group is also strongly deactivating and acts as a meta-director.

Given this substitution pattern, the only available position for substitution is C2. However, the inherent electron deficiency of the C2 position, compounded by the deactivating effects of the adjacent substituents, makes electrophilic aromatic substitution on this compound highly unfavorable. Such reactions, if they were to occur, would require harsh reaction conditions, and the yields would likely be very low. Therefore, electrophilic aromatic substitution is not a common or practical strategy for the derivatization of this particular compound.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 4-position of this compound serves as an effective handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization at this position. nih.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. nih.govrsc.org In the context of this compound, the C4-Cl bond can be effectively coupled with a variety of arylboronic acids or their esters to introduce diverse aryl substituents. nih.govdigitellinc.com This arylation reaction is a cornerstone in the synthesis of complex molecules in medicinal chemistry and materials science. chemimpex.com

The general reaction involves treating the chloro-thiazole derivative with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific arylboronic acid used.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst System | Base | Solvent | Product: Ethyl 4-arylthiazole-5-carboxylate |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 4-phenylthiazole-5-carboxylate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Ethyl 4-(4-methoxyphenyl)thiazole-5-carboxylate |

| 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Ethyl 4-(3-fluorophenyl)thiazole-5-carboxylate |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane/Water | Ethyl 4-(thiophen-2-yl)thiazole-5-carboxylate |

Beyond the Suzuki-Miyaura coupling, the chloride at the 4-position enables a range of other important transition metal-catalyzed transformations. These reactions provide access to a wide array of functional groups, significantly expanding the synthetic utility of the parent molecule.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the chloro-thiazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is invaluable for introducing alkynyl moieties into the thiazole core. researchgate.net

Heck Reaction: The Heck reaction creates a new C-C bond by coupling the chloro-thiazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl or substituted vinyl groups at the 4-position, leading to the formation of substituted alkenes. libretexts.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a C-N bond between the chloro-thiazole and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines and allows for the introduction of a wide variety of nitrogen-based functional groups at the 4-position. nih.govlibretexts.org

Table 2: Overview of Other Cross-Coupling Reactions at the 4-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Thiazole-C≡C-R | Pd(PPh₃)₂Cl₂ / CuI |

| Heck Reaction | Alkene (R-CH=CH₂) | Thiazole-CH=CH-R | Pd(OAc)₂ / P(o-tol)₃ |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Thiazole-NR₂ | Pd₂(dba)₃ / BINAP |

| Stille Coupling | Organostannane (R-SnBu₃) | Thiazole-R | Pd(PPh₃)₄ |

Functionalization of the Ethyl Group

The ethyl carboxylate moiety at the 5-position offers another site for chemical modification through reactions characteristic of esters. These transformations allow for the alteration of the electronic and steric properties of the substituent at this position.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-chlorothiazole-5-carboxylic acid. This reaction is typically carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup. mnstate.edu Acid-catalyzed hydrolysis using aqueous mineral acids is also a viable method. organic-chemistry.org

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalytic amount of acid or base. This allows for the synthesis of a series of ester derivatives (e.g., methyl, propyl, benzyl esters) from the parent ethyl ester.

Reduction: The ester group can be reduced to a primary alcohol, (4-chlorothiazol-5-yl)methanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically required for this transformation.

Amidation: The corresponding carboxylic acid, obtained via hydrolysis, can be converted into a variety of amides. This is usually achieved by first activating the carboxylic acid (e.g., forming an acyl chloride) and then reacting it with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents like EDCI/HOBt can be employed.

Table 3: Transformations of the Ethyl Carboxylate Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 4-chlorothiazole-5-carboxylic acid |

| Transesterification | CH₃OH, H⁺ (cat.) | Mthis compound |

| Reduction | LiAlH₄, then H₂O | (4-chlorothiazol-5-yl)methanol |

| Amidation (via acid) | 1. Hydrolysis 2. SOCl₂ 3. R₂NH | N,N-dialkyl-4-chlorothiazole-5-carboxamide |

Photochemical Transformations and Photoisomerization

The thiazole ring is a photochemically active heterocycle. nih.gov Studies on the parent thiazole molecule have shown that it can undergo significant transformations upon UV irradiation. researchgate.net These reactions often involve cleavage of the bonds within the heterocyclic ring, leading to various isomers and rearrangement products. For instance, UV irradiation of thiazole in low-temperature matrices can cause cleavage of the S1-C2 or S1-C5 bonds, leading to the formation of ring-opened intermediates like isocyano compounds. researchgate.net

Furthermore, the incorporation of a thiazole ring into larger conjugated systems, such as azo dyes, can lead to photoisomerization phenomena. mdpi.com Irradiation with light of a specific wavelength can induce a reversible trans-cis isomerization around the azo bond, a property that is central to applications in optical data storage. mdpi.com

While specific photochemical studies on this compound are not extensively documented in the literature, the inherent photochemical reactivity of the thiazole nucleus suggests that this compound could also be susceptible to photochemical transformations. The substituents at the 4- and 5-positions would be expected to influence the absorption spectrum and the specific pathways of any photochemical reactions or photoisomerization processes. The electron-withdrawing nature of the chloro and ethyl carboxylate groups could affect the energy levels of the molecular orbitals and thus alter the outcome of UV irradiation compared to the unsubstituted parent ring. However, detailed studies would be required to elucidate the specific products and mechanisms for this particular derivative.

Applications As a Synthetic Intermediate for Complex Molecules

Precursor for Advanced Heterocyclic Systems

The thiazole (B1198619) moiety is a common scaffold in numerous biologically active compounds and functional materials. Ethyl 4-chlorothiazole-5-carboxylate provides a convenient entry point for the elaboration of this core into more complex, fused heterocyclic systems.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry. This compound is an excellent substrate for such reactions, enabling the synthesis of a diverse range of fused thiazole derivatives. dergipark.org.tr The presence of the chloro and ester groups allows for sequential or one-pot reactions to build additional rings onto the thiazole framework. These reactions often involve nucleophilic substitution of the chlorine atom followed by intramolecular cyclization, leading to the formation of bicyclic and polycyclic systems. The resulting fused thiazoles, such as thiazolo[5,4-d]thiazoles, are of interest for their potential applications in organic electronics. mdpi.com

A significant application of this compound is in the synthesis of thiazoloquinolines and related polycyclic aromatic systems. These compounds are of interest due to their potential biological activities. The synthesis often involves a multi-step sequence where the thiazole ring is first functionalized and then subjected to cyclization reactions to form the quinoline (B57606) ring system. For instance, the ester group can be converted to a carboxylic acid, which can then be used to form an amide bond with an appropriately substituted aniline. Subsequent intramolecular cyclization reactions can then lead to the formation of the desired thiazoloquinoline skeleton. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of ethyl 4-chlorothiazole-5-carboxylate can be confirmed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl group and the thiazole (B1198619) ring proton.

Ethyl Protons : The ethyl group will present as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet at a downfield chemical shift (typically around δ 4.0-4.5 ppm) due to the deshielding effect of the adjacent oxygen atom of the ester group. orgchemboulder.comyoutube.com These protons are coupled to the three protons of the methyl group. The methyl protons (-CH₃) will appear as a triplet at a more upfield region (around δ 1.2-1.5 ppm), coupled with the two methylene protons. youtube.com

Thiazole Proton : The thiazole ring has a single proton at the C2 position. This proton is expected to resonate as a singlet in the aromatic region of the spectrum, likely at a downfield position (around δ 8.0-9.0 ppm) due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the chlorine and carboxylate substituents. chemicalbook.commodgraph.co.uk

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | Singlet | 1H | H-2 (Thiazole ring) |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, six distinct carbon signals are expected.

Carbonyl Carbon : The carbon of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. scribd.comlibretexts.orglibretexts.orgyoutube.compressbooks.pub

Thiazole Ring Carbons : The carbon atoms of the thiazole ring will appear in the aromatic region. The C4 and C5 carbons, being directly attached to the chloro and carboxylate groups respectively, will be significantly deshielded. The C2 carbon will also be in the downfield region. Expected shifts would be in the range of δ 120-160 ppm. cdnsciencepub.comasianpubs.orgmdpi.com

Ethyl Group Carbons : The methylene carbon (-OCH₂-) of the ethyl group will be deshielded by the adjacent oxygen and is expected to resonate around δ 60-65 ppm. libretexts.org The methyl carbon (-CH₃) will be the most upfield signal, typically appearing around δ 14-16 ppm. libretexts.org

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 | C=O (Ester) |

| ~155 | C-2 (Thiazole ring) |

| ~148 | C-4 (Thiazole ring) |

| ~125 | C-5 (Thiazole ring) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. slideshare.netcreative-biostructure.comwikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy) : A COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their three-bond scalar coupling. libretexts.org No other correlations would be expected, as the thiazole proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates directly bonded proton and carbon atoms. creative-biostructure.comsdsu.edu This would show correlations between the thiazole proton signal and its attached C2 carbon, the methylene proton quartet and the -OCH₂- carbon, and the methyl proton triplet and the -CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the thiazole H-2 proton to C-4 and C-5, and the methylene protons of the ethyl group to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment shows through-space correlations between protons that are close to each other. For a small molecule like this, its utility might be limited but could potentially show a correlation between the thiazole proton and the ethyl group protons if they are spatially proximate in a preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. libretexts.orgacs.orgchemguide.co.ukyoutube.comuni-jena.de For this compound (C₆H₆ClNO₂S), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of chlorine would be readily identified by a characteristic isotopic pattern, with a second peak at M+2 with roughly one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.orgchemguide.co.uknih.govchemguide.co.uk

Illustrative HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₆H₆³⁵ClNO₂S + H]⁺ | 192.0000 |

| [C₆H₆³⁷ClNO₂S + H]⁺ | 194.0000 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. nih.govmdpi.comnih.govwikipedia.orgcngb.org This allows for the clear determination of the molecular weight. By inducing fragmentation within the mass spectrometer (MS/MS), a characteristic fragmentation pattern can be obtained to further confirm the structure. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the loss of ethylene (B1197577) (C₂H₄) from the ethyl group. tutorchase.comchemguide.co.ukdocbrown.infolibretexts.orgyoutube.com

Illustrative ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 192.0 | 164.0 | C₂H₄ (Ethylene) |

| 192.0 | 147.0 | C₂H₅O (Ethoxy radical) |

| 192.0 | 119.0 | C₂H₅O + CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The primary functional groups within the molecule are the ester group (C=O and C-O), the carbon-chlorine bond (C-Cl), the thiazole ring (containing C=N and C-S bonds), and the C-H bonds of the ethyl group. The carbonyl (C=O) stretch of the ester is typically a strong, sharp absorption in the range of 1735-1750 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibration of the ester group usually appears in the fingerprint region, between 1000 and 1300 cm⁻¹. libretexts.org Aromatic C-H stretching from the thiazole ring and aliphatic C-H stretching from the ethyl group are also expected.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O | 1735 - 1750 | Strong |

| Ester Ether | C-O | 1000 - 1300 | Medium-Strong |

| Alkyl C-H | C-H stretch | 2850 - 3000 | Medium |

| Thiazole Ring | C=N stretch | 1600 - 1680 | Medium-Weak |

| Haloalkane | C-Cl | 600 - 800 | Medium-Strong |

Note: The exact positions of the peaks can be influenced by the molecular environment and conjugation within the thiazole ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are invaluable techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a synthesized compound. Purity levels exceeding 98% are often confirmed using this method. google.com In a typical reverse-phase HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is then pumped through the column.

The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs strongly, monitors the eluent. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Description |

| Column | Reverse-phase C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. dergipark.org.tr To follow the synthesis of this compound, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate (e.g., silica (B1680970) gel F254). farmaciajournal.com

The plate is then placed in a developing chamber containing an appropriate mobile phase (eluent), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. As the eluent moves up the plate by capillary action, it carries the components of the reaction mixture at different rates. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. The spots can be visualized under UV light (at 254 nm) or by staining. farmaciajournal.com

Table 3: General TLC Conditions for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass |

| Mobile Phase | Mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) or chemical staining (e.g., iodine vapor) |

| Application | Capillary spotting of the reaction mixture |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net The resulting data includes the crystal system, space group, and unit cell dimensions. While specific data for this compound is not publicly available, data from a closely related chlorothiazole derivative illustrates the type of information obtained from such an analysis. nih.gov

Table 4: Representative Crystal Data for a Substituted Chlorothiazole Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁ClN₄O₂S |

| Formula Weight | 286.74 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9692 (14) |

| b (Å) | 9.1656 (16) |

| c (Å) | 10.4430 (18) |

| α (°) | 65.892 (2) |

| β (°) | 67.938 (2) |

| γ (°) | 80.641 (2) |

| Volume (ų) | 645.23 (19) |

| Z (molecules/unit cell) | 2 |

Source: Data is for Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate and serves as an illustrative example of crystallographic parameters. nih.gov

Computational and Theoretical Studies on Ethyl 4 Chlorothiazole 5 Carboxylate and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation, or its approximations, to provide information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. unife.itmdpi.com For Ethyl 4-chlorothiazole-5-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wu.ac.thresearchgate.net

The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of molecular reactivity and stability. researchgate.net A smaller energy gap generally implies higher chemical reactivity. researchgate.netmdpi.com In the thiazole (B1198619) ring, the nitrogen and sulfur heteroatoms significantly influence the electron distribution. The presence of a chlorine atom at the C4 position and an ethyl carboxylate group at the C5 position, both being electron-withdrawing groups, is expected to lower the energy of both the HOMO and LUMO. This effect generally leads to a molecule with a higher electron affinity, making it a better electron acceptor.

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For many thiazole derivatives, the HOMO is often localized over the thiazole ring, particularly the sulfur atom, while the LUMO is distributed across the C=N bond and the electron-withdrawing substituents. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Thiazole Analogs (Calculated via DFT) Note: The following data is derived from computational studies on analogous compounds to illustrate expected values.

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole | -9.47 | 3.35 | 12.82 |

| 4-Methylthiazole | -9.12 | 3.51 | 12.63 |

| 2-Bromo-5-nitrothiazole | -8.11 | -3.95 | 4.16 |

| Thiazole-5-carboxylic acid | -7.21 | -2.15 | 5.06 |

Data extrapolated from analogous compounds to illustrate electronic effects. mdpi.comresearchgate.netdergipark.org.tr

Beyond FMO analysis, other DFT-derived properties are used to predict reactivity with greater detail. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. mdpi.comresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen of the ester group and the nitrogen atom of the thiazole ring, marking them as sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the carbon atoms of the thiazole ring, particularly C2 and C4 (bonded to chlorine), would exhibit a positive potential, indicating their susceptibility to nucleophiles.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. These methods are crucial for understanding conformational preferences and intermolecular interactions.

The flexibility of this compound is primarily due to the rotation around the single bonds of the ethyl ester side chain. Conformational analysis involves mapping the potential energy surface of the molecule as a function of one or more torsion angles to identify stable conformers (energy minima) and the energy barriers between them. libretexts.orgyoutube.com

For the ethyl carboxylate group, two key dihedral angles determine its orientation relative to the thiazole ring: the C4-C5-C(carbonyl)-O(ester) angle and the C5-C(carbonyl)-O(ester)-CH2 angle. Rotation around the C5-C(carbonyl) bond typically leads to two main planar conformers, often described as syn and anti, depending on the relative orientation of the carbonyl group and the ring. The relative energies of these conformers are influenced by steric hindrance and electronic interactions between the ester group and the adjacent chlorine atom. Potential energy surface (PES) scans, calculated using methods like DFT, can reveal the most stable conformation and the energy required to rotate between different forms. unife.ityoutube.com Studies on similar aromatic and heterocyclic esters have shown that small energy differences can exist between conformers, which may be important for receptor binding. unife.it

Table 2: Illustrative Relative Energies of Carboxylic Acid Conformers on a Thiazole Ring Note: Data from a conformational study of Thiazole-5-carboxylic acid to demonstrate the principles of conformer stability.

| Conformer | Dihedral Angles (O=C-O-H, C-C-O-H) | Relative Energy (kJ/mol) | Planarity of COOH group |

| T5CA_1 | 0.2°, -0.1° | 0.00 | Planar |

| T5CA_2 | 179.9°, 179.9° | 0.14 | Planar |

| T5CA_3 | -1.1°, 179.1° | 27.11 | Non-planar |

| T5CA_4 | 178.6°, -1.0° | 29.84 | Non-planar |

Data adapted from a DFT study on Thiazole-5-carboxylic acid (T5CA). dergipark.org.tr

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netmedchem.org.ua This method is instrumental in structure-based drug design for identifying potential therapeutic targets and optimizing lead compounds. Thiazole-5-carboxylate derivatives have been investigated as inhibitors for various protein targets, including protein kinases. medchem.org.uanih.gov

Docking studies of these analogs into the active site of a target protein reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: The carbonyl oxygen and the ester oxygen of the carboxylate group, as well as the thiazole nitrogen, can act as hydrogen bond acceptors.

Hydrophobic Interactions: The thiazole ring and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The chlorine atom at the C4 position can form halogen bonds with electron-donating atoms in the protein, such as oxygen or sulfur.

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

By analyzing these interactions, medicinal chemists can design new analogs with modified substituents to enhance binding affinity and selectivity for a specific protein target. For example, docking results might suggest that extending an alkyl chain or introducing a hydrogen bond donor could improve the interaction with the target protein, thus guiding further synthetic efforts. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of newly synthesized compounds. nih.govrsc.org

DFT methods, in conjunction with techniques like the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comnih.govnrel.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. For this compound, predictions would show a characteristic singlet for the C2-H proton, and signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The predicted ¹³C shifts would help assign the quaternary carbons of the thiazole ring and the carbonyl carbon of the ester. wu.ac.th

Similarly, theoretical vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to atomic displacements. doi.org These calculations yield the frequencies and intensities of the vibrational modes. For the target molecule, key predicted IR peaks would include the C=O stretching vibration of the ester group (typically around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and various C-H and C-Cl stretching and bending modes. doi.org

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Visible absorption spectra. mdpi.com The calculations provide the absorption wavelength (λmax) and oscillator strength for the electronic excitations, often corresponding to n → π* and π → π* transitions within the molecule. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound Based on Analogs Note: These are estimated values based on computational data from structurally similar compounds.

| Parameter | Predicted Value | Notes |

| ¹H NMR (δ, ppm) | ||

| Thiazole C2-H | ~8.5 - 9.0 | Singlet, downfield due to aromaticity and heteroatoms. |

| Ester -OCH₂- | ~4.3 - 4.5 | Quartet, deshielded by adjacent oxygen. |

| Ester -CH₃ | ~1.3 - 1.5 | Triplet. |

| ¹³C NMR (δ, ppm) | ||

| C=O (Ester) | ~160 - 165 | |

| Thiazole C2 | ~150 - 155 | |

| Thiazole C4 | ~145 - 150 | Attached to chlorine. |

| Thiazole C5 | ~120 - 125 | Attached to carboxylate. |

| IR (ν, cm⁻¹) | ||

| C=O Stretch | ~1720 | Strong absorption characteristic of esters. |

| C=N Stretch | ~1610 | Thiazole ring vibration. |

| C-Cl Stretch | ~700 - 800 |

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining have emerged as indispensable tools in modern medicinal chemistry for establishing relationships between the chemical structure of a compound and its physicochemical properties or biological activity. These computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are frequently applied to classes of compounds like thiazole derivatives to accelerate drug discovery. researchgate.net By building predictive models, researchers can forecast the activity of novel molecules, prioritize compounds for synthesis, and optimize lead structures, thereby saving significant time and resources. laccei.org

The core principle of these methods involves correlating variations in the biological activity or properties of a series of compounds with changes in their molecular features, which are quantified by numerical values known as molecular descriptors. These descriptors can encode various aspects of a molecule, including topological, electronic, geometric, and physicochemical characteristics.

Detailed Research Findings from QSAR Studies

Several QSAR studies on thiazole analogs have successfully created statistically significant models for predicting a range of biological activities. These studies underscore the importance of specific molecular features in determining the compounds' efficacy.

For instance, a 2D-QSAR study was conducted on a series of 59 thiazole derivatives to identify inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation. laccei.org The resulting model, developed using a multiple linear regression (MLR) algorithm, demonstrated a good correlation coefficient (r² = 0.626) and predictive ability on a test set (r²_test = 0.621). laccei.org Such models provide a solid foundation for designing new compounds with potentially enhanced anti-inflammatory properties. laccei.org

In another study focusing on thiazole derivatives as inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) enzyme, researchers developed both MLR and Artificial Neural Network (ANN) models. The MLR model identified four key descriptors—Molar Refractivity (MR), the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the Balaban index (J)—as crucial for inhibitory activity. The ANN model showed even better performance, highlighting the power of machine learning in capturing complex, non-linear relationships.

Furthermore, QSAR models have been instrumental in elucidating the antimicrobial properties of thiazole derivatives. One study on 2,4-disubstituted thiazoles revealed that the molecular connectivity index (2χv) and Kier's shape index (κ α3) were key parameters for their antibacterial and antifungal activities. researchgate.net Another 2D and 3D-QSAR investigation into aryl thiazole derivatives identified that electrostatic effects were dominant in determining binding affinities for antimicrobial targets. researchgate.net

The table below summarizes the findings from various QSAR studies on thiazole derivatives, showcasing the type of activity modeled, the statistical validity of the models, and the key molecular descriptors identified.

| Biological Activity | Model Type | Statistical Metrics | Key Influential Descriptors | Reference |

|---|---|---|---|---|

| 5-Lipoxygenase (5-LOX) Inhibition | 2D-QSAR (MLR) | r² = 0.626, r²_test = 0.621 | Not specified | laccei.org |

| PIN1 Inhibition | 2D-QSAR (MLR) | r² = 0.76, r²_cv = 0.63, r²_test = 0.78 | MR, LogP, ELUMO, Balaban Index (J) | |

| PIN1 Inhibition | 2D-QSAR (ANN) | r² = 0.98, r²_cv = 0.99, r²_test = 0.98 | (Based on MR, LogP, ELUMO, J) | |

| Antimicrobial Activity | QSAR | Not specified | Molecular Connectivity (2χv), Kier's Shape Index (κ α3) | researchgate.net |

| Gram-positive Inhibition | 2D-QSAR | r² = 0.9521, q² = 0.8619 | T_C_C_4 (Count of C-C bonds at topological distance 4) | researchgate.net |

| Gram-positive Inhibition | 3D-QSAR (kNN-MFA) | q² = 0.8283, pred_r² = 0.4868 | Electrostatic and Steric fields | researchgate.net |

r² (Coefficient of determination): Indicates how well the model fits the training data.

q² or r²_cv (Cross-validated r²): Measures the internal predictive ability of the model.

r²_test or pred_r² (External validation r²): Measures the model's ability to predict the activity of an independent set of test compounds.

Data Mining and Descriptor Importance

Data mining techniques extend beyond building regression models. Methods like cluster analysis can be used to group large sets of compounds based on structural similarity or property profiles, helping to identify promising scaffolds or highlight outliers. Classification models can be trained to categorize compounds as "active" or "inactive" based on a combination of their descriptors.

The descriptors that consistently appear in successful QSAR models for thiazole derivatives provide valuable insights into the mechanisms of action.

| Descriptor | Descriptor Type | Physicochemical Interpretation | Relevance to Thiazole Analogs |

|---|---|---|---|

| LogP (Partition Coefficient) | Lipophilicity / Hydrophobicity | Relates to the compound's ability to cross cell membranes. | Important for bioavailability and reaching the target site (e.g., PIN1 enzyme). |

| MR (Molar Refractivity) | Steric / Bulk | Encodes the volume occupied by a molecule and its polarizability. | Suggests that the size and shape of the substituent groups are critical for binding to the active site. |

| ELUMO (Energy of LUMO) | Electronic | Represents the ability of a molecule to accept electrons. | Indicates the importance of electron-accepting interactions (e.g., hydrogen bonds) with the biological target. |

| Topological Indices (e.g., Balaban J, 2χv) | Topological | Describes the branching and connectivity of the molecular skeleton. | Correlates with the overall shape and size of the molecule, influencing its interaction with microbial targets. researchgate.net |

| Electrostatic Fields | 3D / Field-based | Represents the distribution of positive and negative charges around the molecule. | Dominantly determines binding affinities in antimicrobial thiazoles, guiding electrostatic interactions with the target. researchgate.net |

By leveraging these computational strategies, researchers can effectively navigate the vast chemical space of this compound analogs. The insights gained from cheminformatics and data mining guide the rational design of new derivatives with improved activity profiles, ultimately streamlining the path toward developing novel therapeutic agents.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

A significant area of development is the adoption of green chemistry principles. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) and the exploration of catalyst-free reaction conditions. bepls.com Microwave-assisted synthesis is another promising avenue, as it often leads to rapid reaction times and high yields for thiazole (B1198619) derivatives. bepls.comfigshare.com The goal is to develop protocols that are not only high-yielding but also scalable and economically viable for industrial production, moving away from methods that use hazardous reagents or generate significant waste. nih.gov

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Solvents | Often rely on volatile organic compounds (VOCs). | Utilization of water, PEG-400, or solvent-free conditions. bepls.comiau.ir |

| Catalysts | May require harsh or toxic catalysts. | Focus on catalyst-free reactions or reusable, non-toxic catalysts. bepls.com |

| Energy Source | Conventional heating requiring longer reaction times. | Microwave irradiation or ultrasonic irradiation for rapid synthesis. bepls.comfigshare.com |

| Procedure | Multi-step processes with intermediate isolation. | One-pot, multi-component reactions. researchgate.net |

| Waste | Can generate significant chemical waste. | Designed to minimize by-products and improve atom economy. |

Exploration of New Chemical Transformations

The chemical structure of Ethyl 4-chlorothiazole-5-carboxylate, featuring a reactive chlorine atom and an ester group, offers significant opportunities for novel chemical transformations. Future research will likely focus on leveraging these functional groups to create a diverse range of new compounds. The chlorine atom at the C4 position is a prime site for nucleophilic substitution reactions, allowing for the introduction of various functionalities such as amino, alkoxy, and cyano groups.

Furthermore, the ester group at the C5 position can be readily transformed into other functional groups like amides, carboxylic acids, or alcohols. These transformations can lead to the synthesis of complex heterocyclic systems, such as thiazolo[5,4-c]pyridines, which are of interest for their potential biological activities. researchgate.net The exploration of these transformations expands the synthetic utility of this compound, enabling its use as a versatile intermediate in the synthesis of novel heterocyclic scaffolds. mdpi.com

Expansion of Applications as a Versatile Synthetic Platform

Building on its potential for diverse chemical transformations, this compound is poised to become a more widely used synthetic platform. Its inherent thiazole core is a common feature in many biologically active molecules, making this compound a valuable starting material in medicinal chemistry and agrochemical research. mdpi.comchemimpex.com

Future applications will likely involve its use as a key building block in the synthesis of targeted molecular libraries for drug discovery screening. The ability to readily modify both the C4 and C5 positions allows for the systematic variation of substituents to explore structure-activity relationships (SAR). This versatility makes it an attractive scaffold for developing new anti-inflammatory, antimicrobial, or anticancer agents. chemimpex.com

Advanced Computational Design of Thiazole-Based Molecules

The integration of computational chemistry is set to accelerate the design of novel molecules derived from this compound. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are becoming standard tools in modern drug discovery. nih.govresearchgate.net

These computational methods allow researchers to virtually screen libraries of potential derivatives for their binding affinity to specific biological targets, such as enzymes or receptors, before committing to their synthesis. nih.govacs.orgnih.gov Molecular dynamics simulations can further elucidate the interaction between a designed molecule and its target protein at an atomic level. researchgate.net This rational, computer-assisted approach can significantly streamline the development process, saving time and resources by focusing on compounds with the highest probability of success.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of this compound are well-suited for integration with modern automation and flow chemistry technologies. Continuous flow microreactor systems offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and higher yields. nih.govakjournals.com

Multi-Component Reactions for Rapid Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, represent a powerful strategy for the rapid diversification of the this compound core. nih.gov MCRs are highly efficient and atom-economical, allowing for the creation of complex molecular architectures in a single synthetic operation. iau.irnih.gov

Future research could focus on designing novel MCRs that incorporate this compound or a derivative as one of the components. This approach would enable the rapid generation of a wide array of structurally diverse thiazole derivatives. iau.ir The development of chemoenzymatic MCRs, which utilize enzymes to catalyze the reaction, offers a green and highly selective method for synthesizing these compounds under mild conditions. mdpi.comresearchgate.net

Q & A

Basic Research Question

- Chromatographic analysis : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and track degradation products.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare results with controls using LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to establish safe storage limits (e.g., refrigeration at 2–8°C) .

What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C4-Cl bond) susceptible to nucleophilic attack .

- Frontier Molecular Orbital (FMO) analysis : Predict regioselectivity by comparing HOMO/LUMO energies of reactants .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .

How can crystallographic data for this compound be used to resolve synthetic byproducts?

Advanced Research Question

- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify bond distortions or disorder in crystal structures .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile chlorinated intermediates .

- Spill management : Neutralize residues with sodium bicarbonate before disposal .

How does the electronic nature of the thiazole ring influence the compound’s spectroscopic and reactivity profiles?

Advanced Research Question

- NMR chemical shifts : The electron-deficient thiazole ring deshields adjacent protons, causing downfield shifts in -NMR (e.g., H2 at δ 8.2–8.5 ppm) .

- Electrophilicity : The 4-chloro group activates the ring toward nucleophilic aromatic substitution, while the 5-carboxylate stabilizes intermediates via resonance .

- UV-Vis spectroscopy : Conjugation between the thiazole and carboxylate moieties results in λmax ~270 nm .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Advanced Research Question

- Exothermicity : Control temperature during chlorination using jacketed reactors to prevent runaway reactions .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective large-scale purification .

- Byproduct management : Optimize stoichiometry to minimize formation of di- or tri-chlorinated derivatives .

How can researchers leverage structure-activity relationships (SAR) to design novel thiazole-based inhibitors?

Advanced Research Question

- Bioisosteric replacement : Substitute the ethyl ester with amides or heterocycles to enhance target affinity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with inhibitory potency .

- Fragment-based screening : Identify key interactions (e.g., hydrogen bonding at the carboxylate group) using X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.